TBPe
Overview
Description
TBPe, also known as 2,5,8,11-Tetra-tert-butylperylene, is a chemical compound with the empirical formula C36H44 . It is a member of the perylene family and has been widely used as a blue fluorescence emitter in OLED devices .
Synthesis Analysis
TBPe can be synthesized through a process known as ring-opening copolymerization . This process involves using a zinc (II)/magnesium (II) catalyst in a one-pot procedure where ε-decalactone ring-opening polymerization occurs first. Then, the addition of phthalic anhydride/cyclohexene oxide ring-opening copolymerization delivers semi-aromatic polyester (PE, hard-block) end-blocks .
Molecular Structure Analysis
The molecular structure of TBPe is based on structures generated from information available in ECHA’s databases . Single-crystalline nanowires and nanoparticles of TBPe can be easily obtained by controlling the solvent composition (solubility) of TBPe in the mixed solution .
Physical And Chemical Properties Analysis
TBPe is an amorphous substance with two glass transition temperatures (∼−51 °C for PDL; +138 °C for PE) . It has a wide operating temperature range (−51 to +138 °C), an operable processing temperature range (+100 to +200 °C), and excellent thermal stability (Td,5% ∼ 300 °C) .
Scientific Research Applications
Liquid Dosimetry
TBPE has been studied for its potential use as a liquid dosimeter. Rabie et al. (2017) explored an aqueous solution of TBPE containing chloral hydrate for this purpose. They found that TBPE has a useful measuring range of 0.5-2kGy depending on the concentration of both dye and chloral hydrate added. The dosimeter showed good stability before and after irradiation under different storage conditions. They also investigated the comparison between direct irradiation of TBPE containing chloral hydrate and back titration of TBPE through irradiation of chloral hydrate (Rabie et al., 2017).
Organic Electroluminescent Devices
In the field of electroluminescent devices, Mi et al. (1999) synthesized a nonplanar derivative of perylene, 2,5,8,11-tetra-tertbutylperylene (TBPe), via the Friedel–Crafts alkylation reaction. They compared the electroluminescent performance of devices using TBPe or perylene as a dopant in certain aluminum compounds. The study highlighted the constancy of electroluminescent color and efficiency with respect to TBPe dopant concentration, attributable to reduced molecular aggregation due to the steric hindrance of the tert-butyl groups in the nonplanar perylene derivative, TBPe (Mi et al., 1999).
Ion-Selective Optical Sensors
TBPE's distribution between plasticized polymeric phase and aqueous solution is significant for its application in chemical sensors. Tiuftiakov et al. (2020) studied the pH-dependent distribution of TBPE, focusing on its physical-chemical characteristics that determine its applicability for use in chemical sensors. The research aimed at developing optical chemical sensors based on TBPE and predicting the sensor's lifetime, optimizing its operating range, and measuring conditions (Tiuftiakov et al., 2020).
Chromatographic Analysis
In chromatography, TBPE has been utilized as an ion-pairing counter-ion. Yoshitoku et al. (1982) demonstrated the ion-pair high-pressure liquid chromatographic determination of many organic bases using TBPE, enhancing sensitivity without the absorptive background of TBPE added in the mobile phase. This application is critical in analytical chemistry for the precise and sensitive determination of various compounds (Yoshitoku et al., 1982).
Future Directions
properties
IUPAC Name |
2,5,8,11-tetratert-butylperylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44/c1-33(2,3)23-13-21-14-24(34(4,5)6)19-29-30-20-26(36(10,11)12)16-22-15-25(35(7,8)9)18-28(32(22)30)27(17-23)31(21)29/h13-20H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTIPCRZWILUIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC(=CC5=CC(=CC2=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567941 | |
Record name | 2,5,8,11-Tetra-tert-butylperylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11-Tetra-tert-butylperylene | |
CAS RN |
80663-92-9 | |
Record name | 2,5,8,11-Tetra-tert-butylperylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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